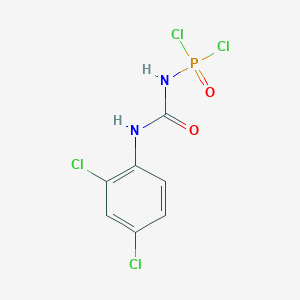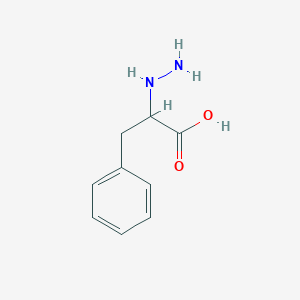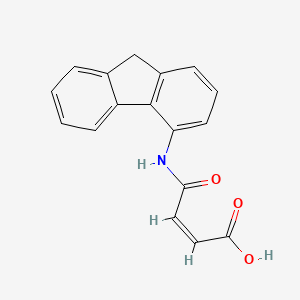
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid is an organic compound that features a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Fluorenylamine Intermediate: The initial step involves the synthesis of 9H-fluoren-4-ylamine through the reduction of 9H-fluoren-4-yl nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The fluorenylamine intermediate is then coupled with a suitable butenoic acid derivative under basic conditions to form the desired product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid: The E-isomer of the compound with different spatial arrangement.
4-(9H-fluoren-4-ylamino)butanoic acid: A similar compound with a saturated butanoic acid moiety.
9H-fluoren-4-ylamine: The fluorenylamine intermediate used in the synthesis of the target compound.
Uniqueness
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid is unique due to its Z-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
6296-21-5 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-15(8-9-16(20)21)18-14-7-3-5-12-10-11-4-1-2-6-13(11)17(12)14/h1-9H,10H2,(H,18,19)(H,20,21)/b9-8- |
InChI Key |
VTUFNVOANFWPPO-HJWRWDBZSA-N |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
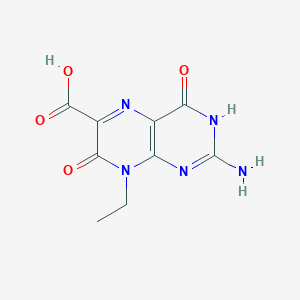
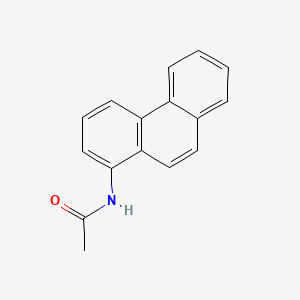
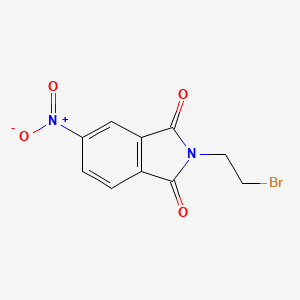
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)


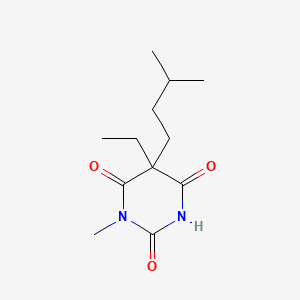
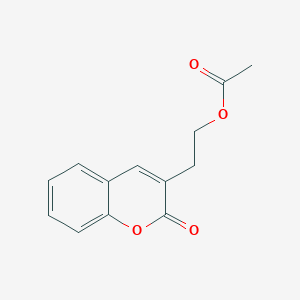
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
